![molecular formula C17H14FN3O3S B5560932 (3S*,4R*)-4-(3-fluorophenyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5560932.png)

(3S*,4R*)-4-(3-fluorophenyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

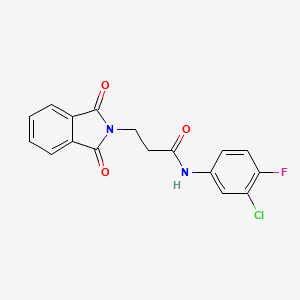

Synthesis Analysis

The synthesis of densely functionalized pyrroles and thiophenes has been demonstrated through reactions involving imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes. These methods yield polyfunctionalized derivatives efficiently, showcasing the potential for synthesizing complex molecules like the one (Cheng et al., 2010).

Molecular Structure Analysis

The molecular structure of similar compounds has been investigated through crystallography and density functional theory (DFT). For example, a study on 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide provided insights into the molecular structure, confirming it through various spectroscopic methods and single crystal X-ray diffraction. This approach is relevant for understanding the molecular geometry and electronic structure of our compound of interest (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,5-a]pyridinium ions have been identified as highly emissive and water-soluble fluorophores, which undergo efficient synthetic modifications. The reaction pathways of these ions can be influenced significantly by substituents, indicating a variety of chemical reactions that the compound can participate in, including fluorescence switching in response to environmental changes (Hutt et al., 2012).

Physical Properties Analysis

The synthesis and evaluation of various imidazo[1,2-a]pyridines have contributed to understanding the physical properties, such as solubility, fluorescence, and thermal stability. These insights are crucial for assessing the physical behavior of the compound under different conditions (Hamdouchi et al., 1999).

Chemical Properties Analysis

The Bronsted acidic ionic liquid L-pyrrolidine-2-carboxylic acid sulfate has been shown to catalyze the synthesis of bioactive imidazoles efficiently. This example illustrates the potential chemical reactivity and catalytic properties related to the compound's functional groups, suggesting versatile chemical properties (Godse et al., 2016).

Scientific Research Applications

Fluorescent Probes and Sensors

Compounds related to the query have been investigated for their fluorescent properties, making them suitable candidates for developing fluorescent probes and sensors. For instance, imidazo[1,5-a]pyridinium ions have been identified as highly emissive and water-soluble fluorophores, showcasing distinct de-excitation pathways that respond to pH changes, thus acting as potential pH sensors with dual emission pathways (Hutt et al., 2012). Additionally, fluorescent property studies on 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives have highlighted their potential as biomarkers and photochemical sensors, where substituents in the heterocycle and phenyl rings were found to significantly affect luminescent properties (Velázquez-Olvera et al., 2012).

Organic Synthesis

The synthesis and functionalization of imidazo[1,5-a]pyridines and related heterocycles have been a focus of research due to their potential applications in pharmaceuticals and materials science. Studies have explored the synthesis of densely functionalized pyrroles and thiophenes from reactions involving imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes, highlighting efficient synthetic routes for polyfunctionalized heterocycles (Cheng et al., 2010). Another study demonstrated the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, advancing the methodology for synthesizing these compounds (Herath et al., 2010).

Photophysical Investigation and Material Science

Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and investigated for their photophysical features, showing great solvatochromic behavior and suitability as membrane probes. This study emphasizes the application of such compounds in studying membrane dynamics, hydration, and fluidity, crucial for monitoring cellular health and biochemical pathways (Renno et al., 2022).

properties

IUPAC Name |

(3S,4R)-4-(3-fluorophenyl)-1-(imidazo[2,1-b][1,3]thiazole-6-carbonyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S/c18-11-3-1-2-10(6-11)12-7-21(8-13(12)16(23)24)15(22)14-9-20-4-5-25-17(20)19-14/h1-6,9,12-13H,7-8H2,(H,23,24)/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIKLPKCYJIJFT-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C2=CN3C=CSC3=N2)C(=O)O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)C2=CN3C=CSC3=N2)C(=O)O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S*,4R*)-4-(3-fluorophenyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)pyrrolidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5560855.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-(3-pyridazinylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5560858.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5560862.png)

![4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5560870.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-4-(1-phenyl-1H-imidazol-4-yl)benzamide dihydrochloride](/img/structure/B5560900.png)

![2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5560911.png)

![N-(3-methoxyphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5560919.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560924.png)

![N-[2-(1-azepanyl)-2-phenylethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5560948.png)

![ethyl 4-{3-[(3-bromophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B5560956.png)